3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core substituted at position 3 with a sulfamoyl group bearing a methyl and 4-ethoxyphenyl moiety. The carboxamide nitrogen is attached to a 4-methylphenyl group. Its molecular formula is inferred as C₂₁H₂₃N₂O₄S₂ (molecular weight ~442.55 g/mol) based on analogous structures in the evidence .
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-4-27-18-11-9-17(10-12-18)23(3)29(25,26)19-13-14-28-20(19)21(24)22-16-7-5-15(2)6-8-16/h5-14H,4H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQQILDZNXZKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step may involve the reaction of the thiophene derivative with an amine in the presence of a coupling agent.
Attachment of the sulfonamide group: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Ethoxylation and methylation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitutions on the Sulfamoyl Group
Ethoxy vs. Chloro Substituents
- 3-[(4-Chlorophenyl)(Methyl)Sulfamoyl]-N-(3,4-Dimethoxyphenyl)Thiophene-2-Carboxamide (): Replacing the ethoxy group with chlorine alters electronic properties (electron-withdrawing Cl vs. electron-donating OCH₂CH₃). The 3,4-dimethoxyphenyl carboxamide substituent enhances solubility but reduces steric bulk compared to 4-methylphenyl.
Ethoxy vs. Ethyl Substituents
Variations in the Carboxamide Substituent
4-Methylphenyl vs. Fluorophenyl
- 3-[(4-Ethoxyphenyl)(Methyl)Sulfamoyl]-N-(4-Fluorophenyl)Thiophene-2-Carboxamide (, ID: F420-0591): Fluorine’s electronegativity and small size may improve metabolic stability and binding affinity. Molecular Weight: 434.51 g/mol.
4-Methylphenyl vs. Chlorophenethyl
Functional Group Modifications
Sulfamoyl vs. Sulfonyl Groups
- Molecular Weight: 426.34 g/mol. Impact: Reduced solubility and altered binding kinetics due to loss of amine functionality .
Methyl vs. Trifluoromethyl Substituents
- 3-(N-Methyl(4-Methylphenyl)Sulfonamido)-N-(2-Trifluoromethylbenzyl)Thiophene-2-Carboxamide (MMTC) (): The trifluoromethyl (–CF₃) group enhances electronegativity and metabolic stability.
Biological Activity
The compound 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide is a member of the thiophene carboxamide derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a thiophene ring, a sulfamoyl group, and aromatic substituents that contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the potential of thiophene carboxamide derivatives in cancer therapy. For instance, a study on similar compounds reported significant anticancer activity against Hep3B liver cancer cells. The most active derivatives exhibited IC50 values as low as 5.46 µM, indicating potent inhibitory effects on cancer cell proliferation .
The anticancer mechanism is believed to involve disruption of tubulin polymerization, akin to the action of Combretastatin A-4 (CA-4), which leads to cell cycle arrest in the G2/M phase . The thiophene ring enhances binding affinity to tubulin, contributing to the observed biological effects.
Antibacterial Activity
Thiophene derivatives have also shown promise as antibacterial agents. A study evaluated various thiophene-2-carboxamide derivatives against Gram-positive and Gram-negative bacteria. Compounds demonstrated significant antibacterial activity with inhibition percentages comparable to standard antibiotics like ampicillin . The presence of specific substituents influenced their efficacy; for example, compounds with methoxy groups exhibited enhanced hydrophilicity and antibacterial properties against Escherichia coli and Pseudomonas aeruginosa .
Antioxidant Activity
Antioxidant properties are another critical aspect of the biological activity of thiophene derivatives. In vitro assays indicated that certain derivatives could effectively scavenge free radicals, with some compounds achieving antioxidant activity comparable to ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.
Summary of Biological Activities
The following table summarizes the biological activities associated with This compound :
| Activity Type | Target Organism/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | Hep3B (liver cancer) | 5.46 µM | |
| Antibacterial | E. coli | 83.3% | |
| Antioxidant | - | Comparable to ascorbic acid |
Case Studies
- Anticancer Study : A series of thiophene carboxamide derivatives were synthesized and tested against Hep3B cells. The study found that structural modifications significantly impacted anticancer activity, with specific compounds mimicking CA-4's mechanism .
- Antibacterial Evaluation : Another investigation focused on the antibacterial effects of thiophene derivatives against common pathogens. Results indicated that certain modifications led to enhanced efficacy against resistant strains, highlighting the importance of chemical structure in antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
